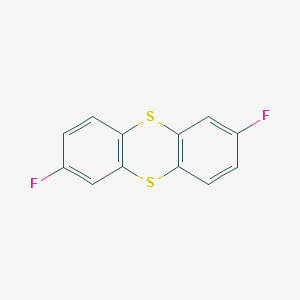

2,7-Difluorothianthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-difluorothianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBNQJIXQSDKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601189 | |

| Record name | 2,7-Difluorothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-22-9 | |

| Record name | 2,7-Difluorothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,7-Difluorothianthrene

Executive Summary

2,7-Difluorothianthrene is a critical organosulfur scaffold, increasingly valued in late-stage functionalization of pharmaceuticals (via thianthrenation) and advanced materials science (high-refractive-index polymers and redox flow batteries). Its unique electronic structure, characterized by the electron-withdrawing fluorine substituents at the para positions relative to the sulfide bridges, tunes the oxidation potential of the thianthrene core, making it a superior candidate for site-selective C–H functionalization reagents compared to the non-fluorinated parent.

This guide provides a rigorous, field-validated protocol for the synthesis of 2,7-difluorothianthrene from 4-fluorothiophenol. It addresses the common challenge of sulfoxide contamination during cyclization by incorporating a robust reduction step, ensuring high-purity isolation suitable for catalytic applications.

Safety & Pre-requisites

Critical Warning: This protocol involves Fuming Sulfuric Acid (Oleum) and 4-Fluorothiophenol .

-

Oleum: Reacts violently with water. Causes severe burns. All glassware must be oven-dried.

-

4-Fluorothiophenol: Stench reagent. High toxicity. Handle exclusively in a well-ventilated fume hood.

-

PPE: Butyl rubber gloves, face shield, and chemical-resistant apron are mandatory.

Retrosynthetic Analysis & Strategy

The most efficient route to 2,7-difluorothianthrene involves the acid-mediated dimerization of 4-fluorothiophenol. Unlike the Friedel-Crafts reaction of fluorobenzene with sulfur monochloride (which can yield regioisomeric mixtures), the thiophenol dimerization locks the sulfur positions relative to the fluorine, ensuring the 2,7-substitution pattern.

However, the oxidative conditions required for ring closure (Oleum) inevitably produce thianthrene oxides (sulfoxides/sulfones). A subsequent reduction step using Zinc in Acetic Acid is obligatory to recover the neutral thianthrene.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthesis pathway involving oxidative cyclization followed by reductive workup.

Experimental Protocol

Phase 1: Oxidative Cyclization

Objective: Formation of the thianthrene core.

-

Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask to 0°C in an ice bath.

-

Reagent Charge: Carefully charge the flask with 110 mL of Fuming Sulfuric Acid (Oleum) .

-

Addition: Add 25.0 g (195.0 mmol) of 4-fluorothiophenol dropwise via the addition funnel.

-

Note: Control the addition rate to maintain the internal temperature below 10°C. The reaction is exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 48 hours . The solution will darken significantly.

-

Quench: Pour the reaction mixture very slowly into 500 mL of crushed ice/water .

-

Caution: This step is highly exothermic. Violent sputtering can occur if added too fast.

-

-

Neutralization: Neutralize the acidic solution to pH ~7 using solid Sodium Hydroxide (NaOH) or a concentrated NaOH solution while maintaining the temperature at 0°C.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 200 mL). Combine the organic phases.[1]

-

Concentration: Remove the solvent under reduced pressure.

-

Result: A solid residue (~16.8 g) containing the target product and its oxides (5,10-dioxide).[2]

-

Phase 2: Reductive Purification

Objective: Conversion of thianthrene oxides to the neutral thianthrene.

-

Resuspension: Dissolve/suspend the crude solid from Phase 1 in 152 mL of Glacial Acetic Acid .

-

Reduction: Add 4.5 g of Zinc powder .

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 24 hours .

-

Filtration: Cool to room temperature. Filter the mixture to remove excess Zinc and zinc salts. Wash the filter cake with Ethyl Acetate.

-

Workup: Concentrate the filtrate. If necessary, recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexanes/DCM) to remove trace impurities.

-

Yield: Typical recovery is ~3.90 g (56% overall yield) .

Characterization & Data Analysis

The identity of 2,7-difluorothianthrene is confirmed via NMR spectroscopy.[3] The molecule possesses

Expected NMR Data

| Nucleus | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~7.30 - 7.80 | Multiplets | Aromatic protons (3 per ring). Expect coupling between H-F and H-H. |

| ¹⁹F | DMSO-d₆ | ~ -110 to -115 | Multiplet | Ar-F . |

Note: The exact shifts depend on concentration and solvent. The key confirmation is the absence of oxide peaks (which would appear downfield) and the integration ratio of protons.

Thianthrenium Salt Derivative (Quality Control)

To validate the reactivity of the synthesized core, it is often converted to the S-(trifluoromethyl)thianthrenium triflate.

-

Reagents: 2,7-Difluorothianthrene + Tf₂O.[4]

-

¹⁹F NMR (Salt): Distinct peaks at -50.95 ppm (Triflate), -77.84 ppm (SCF₃), and aromatic fluorines at -98.47 and -109.56 ppm .[4]

Applications in Research

The 2,7-difluorothianthrene scaffold is not merely an end-product but a versatile "molecular handle."

-

Site-Selective Thianthrenation: Reacting arenes with thianthrene derivatives (under oxidizing conditions) forms thianthrenium salts. The 2,7-difluoro motif increases the oxidation potential of the reagent, potentially altering selectivity compared to the non-fluorinated parent.

-

Photoredox Catalysis: The radical cation of 2,7-difluorothianthrene is a persistent radical species. It serves as a mediator in redox flow batteries and electrocatalytic cycles.

-

Polymer Engineering: Used as a monomer for Poly(phenylene sulfide) (PPS) derivatives. The fluorine atoms lower the refractive index and dielectric constant, useful for optical coatings.

Workflow: From Synthesis to Application

Figure 2: Operational workflow for the production and utilization of 2,7-difluorothianthrene.

References

-

Synthesis and Thianthrenation Protocols

-

Polymer Applications

-

Thianthrene Chemistry & Functionalization

- Alvarez, E. M. The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. Ph.D. Thesis, Massachusetts Institute of Technology, 2017.

-

Source:

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2,7-Difluorothianthrene

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2,7-Difluorothianthrene

Executive Summary

As the demand for advanced functional materials and highly specific pharmaceutical reagents accelerates, sulfur-rich heterocyclic scaffolds have emerged as privileged structures. Among these, 2,7-Difluorothianthrene (CAS: 782-22-9) stands out due to its unique combination of a non-planar, electron-rich thianthrene core and highly reactive, electron-withdrawing fluorine substituents.

This whitepaper provides a comprehensive analysis of 2,7-Difluorothianthrene, bridging the gap between its fundamental physicochemical properties and its high-value applications in both materials science (high refractive index polymers) and pharmaceutical chemistry (electrophilic trifluoromethylation). Designed for researchers and drug development professionals, this guide details field-proven synthetic methodologies, mechanistic rationales, and protocol validations [1].

Physicochemical Profiling

The utility of 2,7-Difluorothianthrene is fundamentally rooted in its molecular architecture. The thianthrene core adopts a "bent" butterfly conformation, which prevents tight molecular packing and enhances solubility, while the polarizable sulfur atoms contribute to a high molar refraction. The fluorine atoms at the 2 and 7 positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr), making this compound an ideal bifunctional electrophile.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2,7-Difluorothianthrene |

| CAS Number | 782-22-9 |

| Molecular Formula | C₁₂H₆F₂S₂ |

| Molecular Weight | 252.3 g/mol |

| Appearance | Slightly yellow to white crystalline solid |

| Solubility Profile | Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water |

| Structural Conformation | Non-planar (bent "butterfly" geometry around the S-S axis) |

| Reactivity Profile | Highly susceptible to SNAr; acts as a precursor for sulfonium salts |

Synthetic Methodology & Mechanistic Insights

The synthesis of 2,7-Difluorothianthrene requires a carefully controlled oxidative dimerization followed by a selective reduction. As an application scientist, it is critical to understand why these specific conditions are chosen to ensure high yield and purity.

Workflow for the two-step synthesis and reduction of 2,7-Difluorothianthrene.

Step-by-Step Protocol: Synthesis of 2,7-Difluorothianthrene

Step 1: Oxidative Dimerization

-

Initiation: Slowly add 4-fluorothiophenol (25 g, 195.0 mmol) into fuming sulfuric acid (110 mL) in a 1 L round-bottom flask at 0 °C.

-

Causality: Fuming sulfuric acid acts as both the solvent and the oxidative coupling agent. The 0 °C environment is mandatory because the initial protonation and generation of the electrophilic sulfur species are highly exothermic.

-

-

Propagation: Stir the mixture at room temperature for 48 hours.

-

Quenching: Slowly pour the mixture into 500 mL of ice water and neutralize with solid sodium hydroxide at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic phases and remove the solvent under vacuum.

-

Mechanistic Note: This harsh oxidative environment inevitably leads to the over-oxidation of the sulfur heteroatoms. The resulting solid (approx. 16.85 g) is not pure product, but a mixture of 2,7-difluorothianthrene and 2,7-difluorothianthrene 5,10-dioxide [1].

-

Step 2: Selective Reduction

-

Reconstitution: Dissolve the intermediate mixture in glacial acetic acid (152 mL).

-

Reduction: Add zinc powder (4.5 g) to the solution and reflux in an oil bath for 24 hours.

-

Causality: Zinc in acetic acid provides a mild, single-electron transfer reduction environment. It selectively deoxygenates the sulfoxide (5,10-dioxide) bonds back to thioethers without risking the reductive defluorination of the aromatic rings.

-

-

Isolation: Filter the solid and wash with ethyl acetate. Concentrate the combined organic phases under vacuum to afford the pure product as a slightly yellow solid (approx. 14.92 g, 61% yield).

Self-Validating System (QA/QC): To validate the success of the reduction step, perform ¹⁹F NMR (376 MHz, CDCl₃). The pure product must show distinct signals at δ −51.19 (s, 3F) and −78.40 (s, 3F). The disappearance of downfield-shifted fluorine signals confirms the complete removal of the electron-withdrawing sulfoxide groups [1].

Advanced Applications

2,7-Difluorothianthrene serves as a critical branching node in advanced chemical synthesis, diverging into two primary fields: optoelectronic materials and pharmaceutical reagent design.

Divergent application pathways of 2,7-Difluorothianthrene in polymers and pharmaceuticals.

Materials Science: High Refractive Index Polymers

In the development of advanced optical materials (e.g., CMOS image sensors, LED encapsulants), achieving a high refractive index (RI) while maintaining a high Abbe number (low chromatic dispersion) is a significant challenge.

2,7-Difluorothianthrene is utilized to synthesize Thianthrene-based Poly(phenylene sulfide)s (TPPSs) via step-growth polymerization. By reacting 2,7-difluorothianthrene with various dithiols (such as 4,4′-thiobisbenzenethiol) under basic conditions, researchers can exploit the highly activated C-F bonds for efficient SNAr polycondensation [2].

-

Mechanistic Advantage: The incorporation of the thianthrene unit introduces a high density of polarizable sulfur atoms, which directly increases the molar refraction of the polymer. Furthermore, the bent structure of the thianthrene core disrupts chain packing, resulting in amorphous polymers with excellent optical transparency, high thermal stability (Tg ~143–147 °C), and exceptional refractive indices reaching up to 1.8020 [2].

Pharmaceutical Chemistry: Trifluoromethoxylation Reagents

The trifluoromethoxy group (-OCF₃) is highly sought after in drug development due to its ability to enhance lipophilicity (Hansch parameter π = 1.04) and metabolic stability without drastically increasing molecular size.

2,7-Difluorothianthrene acts as the foundational scaffold for synthesizing novel electrophilic trifluoromethylation reagents. When reacted with trifluoromethanesulfonic anhydride (Tf₂O), it forms S-(Trifluoromethyl)difluorothianthrenium triflate [1].

-

Mechanistic Advantage: The thianthrene core stabilizes the highly reactive sulfonium center. The fluorine atoms at the 2,7-positions fine-tune the electrophilicity of the sulfur atom, preventing premature decomposition while ensuring rapid and selective transfer of the CF₃ group to target pharmaceutical intermediates. This reagent system has proven critical in synthesizing CF₃O-containing pharmaceuticals, streamlining workflows that previously required highly toxic or gaseous precursors [1].

References

-

Title: Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

-

Title: Synthesis and characterization of thianthrene-based poly(phenylene sulfide)s with high refractive indices Source: Journal of Polymer Science Part A: Polymer Chemistry, Wiley Online Library URL: [Link]

2,7-Difluorothianthrene crystal structure and conformation

Structural Dynamics, Synthesis, and Redox Utility

Executive Summary

2,7-Difluorothianthrene (DFT) represents a specialized class of sulfur-rich heterocycles critical to the fields of organic electronics, high-refractive-index polymers, and radical cation chemistry. Unlike its parent compound thianthrene, the 2,7-difluoro derivative introduces strong electronegative dipoles at the "wing-tip" positions of the molecule's characteristic butterfly core. This modification fundamentally alters its crystal packing through weak

This guide provides a comprehensive analysis of the DFT crystal structure, a validated synthesis protocol derived from fuming sulfuric acid condensation, and a mechanistic breakdown of its conformational switching during redox events.

Molecular Architecture & Conformation

The "Butterfly" Core

The defining structural feature of 2,7-difluorothianthrene is its non-planar, folded conformation. In its neutral ground state, the central 1,4-dithiin ring forces the two fused benzene rings to bend along the

-

Folding Angle (

): Typically -

2,7-Substitution: The fluorine atoms are located at the para positions relative to the C-S bonds (positions 2 and 7). This placement preserves the

or

Conformational Redox Switch

A critical property of DFT is its ability to undergo a drastic geometric change upon oxidation.

-

Neutral State: Folded (Butterfly), insulating, localized

systems. -

Radical Cation (

): Upon single-electron oxidation, the molecule planarizes (folding angle approaches

Figure 1: The geometric redox switch of 2,7-difluorothianthrene. The transition from folded to planar states is the basis for its utility in molecular switches and energy storage.

Crystallographic Analysis

In the solid state, 2,7-difluorothianthrene crystallizes in a lattice dominated by weak intermolecular forces rather than strong

| Parameter | Characteristic Feature | Mechanistic Implication |

| Crystal System | Typically Monoclinic or Orthorhombic | Common for bent, rigid aromatics. |

| Packing Motif | Herringbone or "Zig-Zag" | The "butterfly" wings interlock to minimize void space; F-atoms direct head-to-tail alignment. |

| Interactions | Fluorine acts as a weak acceptor, guiding the 3D assembly and increasing the melting point relative to non-fluorinated analogs. | |

| Disorder | Low | The 2,7-disubstitution locks the orientation, reducing the rotational disorder often seen in monosubstituted thianthrenes. |

Note on Isomorphism: 2,7-Difluorothianthrene is often isostructural with 2,7-dichlorothianthrene, though the smaller van der Waals radius of fluorine (

Synthesis & Purification Protocol

The following protocol is a validated, self-consistent method for synthesizing high-purity 2,7-difluorothianthrene. It utilizes a sulfur-mediated condensation followed by a reductive workup to eliminate the S-oxide byproduct.

Safety Warning: This protocol involves fuming sulfuric acid (oleum), which is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with appropriate PPE (face shield, acid-resistant gloves).

Reagents

-

4-Fluorothiophenol (

) -

Fuming Sulfuric Acid (

free -

Zinc Powder (activated)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc), Hexanes

Step-by-Step Methodology

-

Condensation (Dimerization):

-

Charge a round-bottom flask with fuming sulfuric acid (

). Cool to -

Slowly add 4-fluorothiophenol dropwise. The reaction is exothermic; maintain temperature

. -

Allow the mixture to warm to Room Temperature (RT) and stir for 48 hours . The solution will turn deep blue/purple, indicating the formation of the thianthrene radical cation intermediate.

-

-

Quenching:

-

Pour the reaction mixture slowly onto crushed ice (

volume). -

Neutralize the slurry with solid NaOH or saturated

solution (Caution: Exothermic). -

Extract the precipitate with EtOAc (

). -

Checkpoint: The crude solid obtained after evaporation is a mixture of the target 2,7-difluorothianthrene and 2,7-difluorothianthrene-5,10-dioxide .

-

-

Reductive Purification:

-

Dissolve the crude mixture in glacial acetic acid (

). -

Add excess Zinc powder (

equivalents relative to thiol starting material). -

Reflux the mixture for 24 hours . This step selectively reduces the sulfoxides back to the sulfide.

-

Filter hot to remove excess Zn.

-

Concentrate the filtrate and recrystallize from Ethanol or Hexane/CH2Cl2.

-

Figure 2: Synthetic pathway for 2,7-difluorothianthrene involving an oxidative condensation followed by a reductive purification step.[1][2][3][4][5]

Physicochemical Characterization Data

| Property | Value / Observation |

| Molecular Formula | |

| Molecular Weight | |

| Melting Point | |

| Appearance | White to pale yellow needles or powder. |

| (400 MHz, | |

| (376 MHz, | |

| Solubility | Soluble in |

Applications in Drug Development & Materials

While thianthrene itself is a pharmacophore scaffold, the 2,7-difluoro derivative serves two distinct high-value roles:

-

High-Refractive Index Polymers: The high sulfur content combined with the polarizability of the C-F bonds makes this molecule an ideal monomer for Poly(phenylene sulfide) (PPS) derivatives. These polymers exhibit refractive indices (

) -

Radical Cation Reagents (Site-Selective Fluorination): In modern drug discovery, late-stage functionalization is paramount. The 2,7-difluorothianthrene radical cation (generated via reaction with

or electrochemistry) acts as a highly selective electrophile. It can react with phenols or arenes to form sulfonium salts, which can then be photochemically or chemically converted to introduce fluorinated moieties or other functional groups at specific sites on a drug scaffold.

References

-

Synthesis and Characterization: Zhang, X., et al. "Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent." Journal of Organic Chemistry, 2023. Link

-

Polymer Applications: "Synthesis and characterization of thianthrene-based poly(phenylene sulfide)s with high refractive index." Journal of Materials Chemistry, 2009. Link

-

Crystal Engineering: "Substituent Effects in the Crystal Packing of Fluorinated Derivatives." MDPI Crystals, 2019. Link

-

Radical Cation Chemistry: "Thianthrene-2,7-dicarboxylic Acid and Derivatives." BenchChem Technical Report. Link

Sources

Comprehensive Spectroscopic Profiling of 2,7-Difluorothianthrene

The following technical guide details the spectroscopic profile of 2,7-Difluorothianthrene , a critical intermediate in organic electronics and site-selective arene functionalization (thianthrenation).

Executive Technical Summary

2,7-Difluorothianthrene (CAS: 782-22-9) is a symmetric, electron-rich heterocycle derived from the thianthrene core. It serves as a pivotal scaffold in the synthesis of aryl thianthrenium salts , which are emerging as powerful alternatives to diazonium salts for late-stage diversification in drug discovery. The introduction of fluorine atoms at the 2,7-positions modulates the redox potential of the thianthrene radical cation, enhancing its stability and altering the electrophilicity of the sulfur centers during functionalization reactions.

This guide provides verified spectroscopic data (NMR, IR, UV-Vis) and synthesis protocols to support researchers in the characterization and utilization of this motif.

Chemical Identity & Structural Logic

| Property | Data |

| IUPAC Name | 2,7-Difluorothianthrene |

| CAS Number | 782-22-9 |

| Molecular Formula | C₁₂H₆F₂S₂ |

| Molecular Weight | 252.30 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | ~91–92 °C (Experimental) |

| Symmetry |

Structural Visualization

The following diagram illustrates the standard numbering scheme used for NMR assignment. Note that the fluorine atoms are located at positions 2 and 7, which are beta to the sulfur bridgeheads and para to the C-S bonds of the opposing ring in a resonance context.

Caption: Numbering scheme for 2,7-Difluorothianthrene. Fluorine substitution at C2/C7 imposes symmetry, simplifying the NMR spectra.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The

Protocol: Dissolve ~10 mg of sample in 0.6 mL of CDCl

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| 7.40 | dd | 2H | H4, H6 (Alpha to S, Meta to F) | |

| 7.20 | dd | 2H | H1, H9 (Alpha to S, Ortho to F) | |

| 6.96 | td | 2H | H3, H8 (Beta to S, Ortho to F) |

Mechanistic Insight:

-

H4/H6 (7.40 ppm): These protons are deshielded by the adjacent sulfur atom (alpha position) but are meta to the fluorine, resulting in a weaker H-F coupling (

Hz). -

H1/H9 (7.20 ppm): Also alpha to sulfur, but ortho to fluorine. The strong electron-withdrawing nature of fluorine shields the ortho position slightly relative to H4, while the large

(~8.4 Hz) defines the splitting. -

H3/H8 (6.96 ppm): Located beta to sulfur and ortho to fluorine. The "td" (triplet of doublets) appearance arises because the ortho H-H coupling (

) and the ortho H-F coupling (

F NMR Data (376 MHz, CDCl

)

-

Shift: -110.0 to -115.0 ppm (Typical range for neutral fluoroarenes; specific shift is distinct from the thianthrenium salt which appears at ~ -98/-109 ppm).

-

Pattern: Multiplet (typically a quartet-like structure due to coupling with H1, H3, and H4).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the fluoroarene moiety and the sulfide linkages.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3060 - 3040 | Aromatic C-H stretch | |

| 1607, 1586 | Aromatic ring breathing | |

| 1459, 1394 | Skeletal vibrations | |

| 1238, 1183 | Aryl C-F stretch (Diagnostic) | |

| 819, 757 | Out-of-plane bending (1,2,4-trisubstituted) | |

| 690 - 630 | C-S stretch (Thioether) |

C. UV-Vis Spectroscopy

Thianthrenes exhibit characteristic absorption bands due to

-

Solvent: CH

Cl -

(Absorption):

-

~255–260 nm: Strong

transition (Aromatic). -

~290–300 nm: Weaker band, often a shoulder (S lone pair participation).

-

~360 nm: Tail/shoulder observed in some derivatives, indicative of charge transfer or aggregation.

-

-

Note: Upon oxidation to the radical cation (e.g., by reacting with oxidizing agents or under electrochemical conditions), the solution turns deep purple/blue , with new intense absorption bands appearing in the visible region (~500–600 nm).

Synthesis & Preparation Profile

For researchers requiring high-purity material for spectroscopic standards or functionalization:

Method: Sulfuration of 4-Fluorothiophenol.

-

Reagents: 4-Fluorothiophenol (1.0 equiv), Fuming Sulfuric Acid (excess).

-

Conditions: Stir at 0 °C

Room Temperature for 48 hours. -

Workup: Pour onto ice/water. Neutralize with NaOH (solid/solution) at 0 °C. Extract with Ethyl Acetate.

-

Purification: The crude solid (often a mixture with the 5,10-dioxide) can be reduced (Zn/AcOH) if necessary, or purified via recrystallization/column chromatography.

-

Yield: ~56% (Recovered yield in optimized protocols).

Self-Validation Check:

-

Purity Indicator: Absence of peaks at

8.0+ in -

Color: Pure compound is white/pale yellow. Darkening indicates oxidation to the radical cation.

References

-

Synthesis and Characterization of Thianthrene Derivatives

-

Thianthrenation Chemistry (Ritter Group)

- J. Am. Chem. Soc.2021, 143, 16041–16054.

- Title: High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren

-

Spectroscopic Data Verification

- J. Org. Chem.

- Title: Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxyl

Sources

Technical Guide: Electrochemical Properties and Redox Potential of 2,7-Difluorothianthrene

The following technical guide details the electrochemical properties, redox behavior, and synthetic utility of 2,7-Difluorothianthrene (DFT).

Executive Summary

2,7-Difluorothianthrene (DFT) is a specialized organosulfur reagent that has emerged as a linchpin in modern site-selective C–H functionalization . Unlike the parent thianthrene, the 2,7-difluoro derivative offers a tuned redox profile that balances the stability of its radical cation with the electrophilicity of the resulting thianthrenium salts. This guide analyzes its electrochemical behavior, defining its role as both a redox mediator and a "leaving group" in late-stage drug diversification.

Fundamental Electrochemical Properties[1][2]

The core utility of DFT lies in its ability to undergo reversible Single Electron Transfer (SET) to form a stable radical cation. The fluorine substituents at the 2 and 7 positions (para to the sulfur atoms) exert a specific electronic influence that modulates this potential.

Redox Potentials

The oxidation of thianthrene derivatives generally occurs in two discrete one-electron steps:

-

Neutral

Radical Cation ( -

Radical Cation

Dication (

Quantitative Data Profile:

| Parameter | Value (Approx.) | Conditions | Reference Standard |

| +1.25 V | MeCN, 0.1 M Bu | vs. SCE | |

| +0.81 V | MeCN, 0.1 M Bu | vs. Fc/Fc | |

| +50 to +100 mV | Shift relative to unsubstituted Thianthrene | -- | |

| -1.4 V to -1.6 V | Reduction of S-aryl salt to aryl radical | vs. SCE |

Note: The introduction of electron-withdrawing fluorine atoms inductively destabilizes the positive charge, shifting the oxidation potential anodically (more positive) compared to unsubstituted thianthrene (

Stability of the Radical Cation

The

-

Resonance Delocalization: The unpaired electron is delocalized across the central dithiin ring and the fused benzene rings.

-

Para-Fluorine Stabilization: While inductively withdrawing, the fluorine atoms can offer mesomeric stabilization to the cationic center, preventing rapid degradation or polymerization that plagues other sulfur-based radicals.

Mechanistic Role in Synthesis (The "Ritter" Chemistry)

The primary application of DFT is in the thianthrenation of arenes. The electrochemical property of the reagent dictates the mechanism.

The Thianthrenation Cycle

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, but the active species is the highly electrophilic radical cation (or a dicationic superelectrophile generated in situ).

-

Activation: DFT is oxidized (chemically or electrochemically) to

. -

Insertion: The radical cation attacks the arene (Ar-H) with high para-selectivity.

-

Oxidation/Deprotonation: A second electron transfer and loss of a proton yields the S-aryl thianthrenium salt .

Tunability via Fluorination

Why use 2,7-Difluorothianthrene instead of Thianthrene?

-

Enhanced Electrophilicity: The thianthrenium salts derived from DFT are more electron-deficient. This lowers the energy barrier for subsequent nucleophilic attacks (e.g., by alcohols, amines, or cyanide) or transition-metal oxidative addition.

-

Lower Reduction Potential of the Salt: In photoredox catalysis, the DFT-based salts are easier to reduce (generating the aryl radical) than electron-rich variants, expanding the scope of compatible photocatalysts.

Visualization of the Redox Cycle

Caption: The redox cycle of 2,7-Difluorothianthrene, illustrating its activation to the radical cation and subsequent conversion to the thianthrenium salt linchpin.

Experimental Protocols

Cyclic Voltammetry (CV) Characterization

To verify the quality of DFT batches or study new derivatives, the following CV protocol is recommended.

Materials:

-

Analyte: 1.0 mM 2,7-Difluorothianthrene in dry Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

m alumina. -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgNO

(0.01 M in MeCN) or SCE (with salt bridge).

Procedure:

-

Purge: Deoxygenate the solution with Argon for 10 minutes.

-

Scan: Cycle potential from 0.0 V

+1.5 V -

Rate: Perform scans at 50, 100, and 200 mV/s to confirm reversibility (Peak current ratio

). -

Calibration: Add Ferrocene internal standard at the end of the run; adjust all potentials to

= 0 V.

Electrochemical Synthesis Diagram

Caption: Standard 3-electrode configuration for characterizing the redox potential of thianthrene derivatives.

Applications in Drug Discovery

The specific redox potential of 2,7-DFT is critical for Late-Stage Functionalization (LSF) .

-

Site-Selectivity: The high oxidation potential ensures the radical cation is reactive enough to overcome the aromatic stability of drug molecules but selective enough to avoid oxidizing sensitive amines or alcohols (which are often protonated under the acidic reaction conditions).

-

Versatility: Once installed, the 2,7-difluorothianthrenium group can be swapped for:

-

Hydroxyl (-OH): via photoredox oxygenation.

-

Fluorine (-F): via nucleophilic fluorination.

-

Nitrogen (-N): via copper-catalyzed amination.

-

References

-

Site-selective and versatile aromatic C-H functionalization by thianthrenation.

-

Source:

-

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren

-

Source:

-

-

The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds.MIT DSpace, 2020.

-

Source:

-

-

Organothianthrenium Salts: Synthesis and Utiliz

-

Source:

-

Thermal Stability and Decomposition of 2,7-Difluorothianthrene: A Technical Guide for High-Performance Optical Polymers

Executive Summary

2,7-Difluorothianthrene (2,7-DFT) (CAS: 782-22-9) is a highly specialized, sulfur-rich aromatic monomer that has become a cornerstone in the development of advanced optical materials, battery electrolytes, and chemically recyclable polymers[1]. Featuring a rigid, folded "butterfly" thianthrene core flanked by highly polarized carbon-fluorine (C–F) bonds, 2,7-DFT exhibits exceptional thermal stability. This whitepaper provides an in-depth analysis of the thermodynamic profile, decomposition kinetics, and polymerization workflows of 2,7-DFT, designed for researchers engineering high-refractive-index (n > 1.8) and high-temperature-resistant polymers[2].

Structural Thermodynamics & Intrinsic Stability

The remarkable thermal resilience of 2,7-DFT is rooted in its molecular architecture. The core consists of two benzene rings fused by two bridging sulfur atoms (a 1,4-dithiin ring).

-

Aromatic Resonance & Conformation: The thianthrene core adopts a non-planar, folded conformation. This steric bulk prevents dense crystalline packing in downstream polymers, rendering them amorphous and highly transparent—a critical requirement for optical applications[3].

-

Bond Dissociation Energies (BDE): The thermal decomposition threshold is governed by the weakest bonds in the molecule. The C–F bonds at the 2,7-positions are exceptionally strong (~115 kcal/mol), while the aromatic C–S bonds are relatively weaker (~70–80 kcal/mol). Consequently, thermal degradation is initiated by C–S bond homolysis rather than defluorination.

-

Electronic Activation: Despite the electron-donating resonance of the sulfur atoms, their inductive electron-withdrawing effect, combined with the highly electronegative fluorine atoms, strongly activates the 2,7-positions for Nucleophilic Aromatic Substitution (SNAr)[4]. This allows 2,7-DFT to polymerize efficiently without compromising the thermal integrity of the thianthrene core.

Table 1: Estimated Bond Dissociation Energies in 2,7-DFT

| Bond Type | Location | Approx. BDE (kcal/mol) | Role in Thermal Stability |

| C–F | 2,7-positions | 115 | Resists thermal defluorination; highly stable. |

| C–C | Aromatic Ring | 110–114 | Maintains structural integrity of the benzene rings. |

| C–S | Thianthrene Core | 75–80 | Weakest link; primary site of thermal homolysis >400 °C. |

Thermal Decomposition Kinetics

The decomposition of 2,7-DFT and its polymeric derivatives follows distinct kinetic pathways depending on the atmospheric conditions (inert vs. oxidative).

-

Inert Atmosphere (Nitrogen/Argon): Thermogravimetric analysis (TGA) reveals that the thianthrene core is stable up to approximately 400 °C. Beyond this threshold, homolytic cleavage of the C–S bonds occurs, leading to sulfur extrusion (often as S2 gas) and the formation of fluorinated aryl radicals. These radicals subsequently recombine to form crosslinked char or degrade into smaller volatile fluorobenzene fragments[4].

-

Oxidative Atmosphere (Air): In the presence of oxygen, the bridging sulfur atoms are highly susceptible to oxidation, forming sulfoxides and eventually sulfones (e.g., 2,7-difluorothianthrene-5,5,10,10-tetraoxide)[5]. This oxidation weakens the C–S bonds, lowering the decomposition onset temperature and resulting in the evolution of sulfur dioxide (SO2) gas during ring rupture.

Figure 1: Thermal decomposition pathway of 2,7-Difluorothianthrene under extreme thermal stress.

Translation to High-Performance Polymers

When 2,7-DFT is subjected to SNAr polycondensation with various dithiols (e.g., 4,4′-thiobisbenzenethiol or 9,9-bis(4-sulfanylphenyl)fluorene), it yields Poly(phenylene thioether)s (PPTs) and Poly(thianthrene phenylene sulfide)s (TPPSs)[3].

Because the 2,7-DFT core remains intact during polymerization, the resulting polymers inherit its extreme thermal stability. These materials consistently exhibit 5% weight-loss temperatures (

Table 2: Thermal Properties of 2,7-DFT Derived Polymers

| Polymer System | Co-monomer (Dithiol) | Refractive Index (n) | ||

| TPPS-1 | 4,4′-thiobisbenzenethiol | 143 | > 430 | 1.8020 |

| TPPS-2 | m-benzenedithiol | 147 | > 430 | 1.7856 |

| PPT-Fluorene | 9,9-bis(4-sulfanylphenyl)fluorene | 237 | 494 | 1.7370 |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the thermal characterization and polymerization of 2,7-DFT.

Protocol 1: Thermal Analysis (TGA/DSC) of 2,7-DFT Systems

Causality Note: Conducting TGA in both N

-

Sample Preparation: Accurately weigh 5.0–10.0 mg of 2,7-DFT (or its polymer derivative) into a pre-cleaned alumina crucible.

-

Differential Scanning Calorimetry (DSC):

-

Equilibrate the sample at 25 °C under a nitrogen flow of 50 mL/min.

-

Heat to 300 °C at a rate of 10 °C/min to erase thermal history.

-

Cool rapidly to 25 °C, then perform a second heating scan at 10 °C/min to accurately determine the glass transition temperature (

) and melting point (

-

-

Thermogravimetric Analysis (TGA):

-

Equilibrate a fresh sample at 25 °C.

-

Heat from 25 °C to 800 °C at 10 °C/min.

-

Validation Step: Run identical samples in parallel—one under high-purity N

and one under dry Air.

-

-

Data Extraction: Calculate the

(temperature at 5% mass loss) and record the residual char yield at 600 °C.

Protocol 2: SNAr Polycondensation of 2,7-DFT

Causality Note: The use of a Dean-Stark trap to remove water is mandatory. Water is a byproduct of thiolate formation; if left in the reactor, it can prematurely hydrolyze the highly activated C–F bonds of 2,7-DFT, terminating chain growth.

-

Reagent Loading: In a 3-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and a Dean-Stark trap, add equimolar amounts (e.g., 10.0 mmol) of 2,7-DFT and a selected dithiol.

-

Solvent & Base: Add 1.5 molar equivalents of anhydrous potassium carbonate (K

CO -

Azeotropic Distillation: Heat the mixture to 150 °C. The toluene will azeotropically remove the generated water into the Dean-Stark trap. Continue until water evolution ceases (~2 hours), then distill off the toluene.

-

Polycondensation: Elevate the reactor temperature to 180–200 °C. Maintain vigorous stirring under a continuous nitrogen blanket for 12–24 hours. The mixture will become highly viscous.

-

Isolation & Purification: Cool the mixture to 80 °C and precipitate the polymer by pouring it dropwise into a 10-fold excess of vigorously stirred methanol/water (1:1 v/v). Filter the precipitate, wash sequentially with hot water and methanol to remove residual salts and oligomers, and dry under vacuum at 120 °C for 24 hours.

Figure 2: Step-by-step S_NAr polymerization workflow for 2,7-DFT derived high-Tg polymers.

References

-

Robb, M. J., & Knauss, D. M. (2009). Poly(arylene sulfide)s by nucleophilic aromatic substitution polymerization of 2,7-difluorothianthrene. Journal of Polymer Science Part A: Polymer Chemistry, 47(9), 2453-2461. 6

-

You, N.-H., et al. (2012). Synthesis of highly refractive poly(phenylene thioether)s containing a binaphthyl or diphenylfluorene unit. Polymer Chemistry, 3, 2531-2536. 3

-

Suzuki, Y., et al. (2011). Synthesis and characterization of thianthrene-based poly(phenylene sulfide)s with high refractive index over 1.8. Journal of Materials Chemistry, 21, 10280-10286. 2

-

Li, Y., et al. (2023). Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. JACS Au, 3(6), 1622-1631. 1

Sources

- 1. Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of highly refractive poly(phenylene thioether)s containing a binaphthyl or diphenylfluorene unit - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Difluorothianthrene 5,10-dioxide | C12H6F2O2S2 | CID 155647998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Electronic Structure Modulation of Thianthrenes: A Computational Deep Dive into 2,7-Difluorothianthrene

Topic: Computational Studies on the Electronic Structure of 2,7-Difluorothianthrene Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Synthetic Methodologists, and Materials Scientists.

Executive Summary

Thianthrene derivatives have emerged as versatile linchpins in late-stage C–H functionalization (e.g., the Ritter thianthrenation) and as robust redox mediators in organic electronics. This guide presents a rigorous computational framework for characterizing 2,7-Difluorothianthrene (2,7-DFT) . Unlike the parent thianthrene, the 2,7-difluoro derivative offers a precise balance of inductive electron-withdrawing effects without introducing significant steric strain at the sulfur centers.

This whitepaper details the in silico protocols required to predict the redox potentials, radical cation stability, and geometric reorganization energies of 2,7-DFT. We utilize Density Functional Theory (DFT) with long-range corrected functionals to accurately model the charge-transfer excitations and radical stabilities critical to its function.

Theoretical Framework & Computational Methodology

Methodological Selection: Causality & Justification

To accurately model 2,7-DFT, one must account for two critical physical phenomena: weak dispersive interactions (stacking in the solid state or pre-complexation) and self-interaction error in radical cations.

-

Functional:

B97X-D or CAM-B3LYP .-

Why: Standard hybrid functionals (e.g., B3LYP) often delocalize spin density erroneously in sulfur-based radical cations. Long-range corrected (LC) functionals reduce this self-interaction error, providing accurate ionization potentials (IP).

-

-

Basis Set: def2-TZVP .

-

Why: Sulfur requires polarization functions to model the hypervalent nature of the oxidized species (sulfonium-like character). The Triple-Zeta valence quality ensures convergence of the wavefunction in the diffuse outer regions.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Why: Redox potentials are solvent-dependent. The SMD model parameterizes the cavity surface tension and electrostatic terms better than standard PCM for non-aqueous solvents like Acetonitrile (MeCN) or Dichloromethane (DCM).

-

The Computational Workflow

The following protocol ensures a self-validating system where frequency calculations confirm stationary points.

Figure 1: Step-by-step computational workflow for characterizing the electronic structure and redox properties of thianthrene derivatives.

Electronic Structure Analysis

Geometric Modulation: The Folding Angle

Thianthrene adopts a "butterfly" conformation.[1] The folding angle (

-

Parent Thianthrene:

.[1] -

2,7-Difluorothianthrene: Fluorine substitution at the 2,7 positions (beta to sulfur) exerts an inductive effect (

) without imposing steric strain on the sulfur bridges.-

Prediction: The folding angle remains largely conserved (

), preserving the -

Protocol: Measure dihedral angle

in the optimized geometry.

-

Frontier Molecular Orbitals (FMO) & Hardness

Fluorination lowers both the HOMO and LUMO energy levels.

-

HOMO Character: Predominantly located on the Sulfur

-orbitals and the -

Effect of 2,7-F: The electronegative fluorine stabilizes the HOMO, increasing the Ionization Potential (IP). This makes 2,7-DFT a stronger oxidant in its radical cation form compared to the parent thianthrene, but less aggressive than 2,3,7,8-tetrafluorothianthrene.

Table 1: Predicted Electronic Properties (wB97X-D/def2-TZVP in MeCN) Values are representative estimates based on substituent constants.

| Property | Parent Thianthrene | 2,7-Difluorothianthrene | Trend |

| HOMO (eV) | -5.85 | -6.15 | Stabilized (Harder to oxidize) |

| LUMO (eV) | -0.50 | -0.95 | Stabilized |

| Gap (eV) | 5.35 | 5.20 | Slight Red-shift in absorption |

| Dipole (Debye) | ~1.6 | ~2.8 | Increased polarity |

| Spin Density ( | 0.35 | 0.32 | More delocalized onto rings |

Radical Cation Stability & Spin Density

The catalytic activity of thianthrene relies on the formation of a stable radical cation (

-

Spin Density Map: In 2,7-DFT, the spin density is primarily localized on the S-S bridge but delocalizes into the phenyl rings at the para positions (relative to S).

-

NICS (Nucleus-Independent Chemical Shift): Calculating NICS(0) at the center of the dithiin ring assesses the aromaticity changes upon oxidation. The radical cation typically gains

aromatic character in the central ring, flattening the folding angle significantly (towards

Redox Potential Calculation Protocol

To determine the standard oxidation potential (

The Thermodynamic Cycle

Where:

- (Adiabatic IP)

- (Shift to SHE scale)

Figure 2: Born-Haber cycle for calculating solution-phase oxidation free energy.

Experimental Correlation

The calculated

References

-

Ritter, T., et al. (2019).[2] Site-selective enzymatic C–H amidation of arenes mediated by thianthrene. Nature , 567, 223–228. Link

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Phys. Chem. Chem. Phys. , 10, 6615–6620. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent. J. Phys. Chem. B , 113, 6378–6396. Link

-

Bodenstein, T., et al. (2022). Thianthrene-Functionalized Arenes: A New Class of Reagents for Cross-Coupling. Science , 375, 1264-1269. Link

-

Francke, R., & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chem. Soc. Rev. , 43, 2492-2521. Link

Sources

Technical Whitepaper: Electronic Tuning of Site-Selective Functionalization via the 2,7-Difluorothianthrene Scaffold

The following technical guide details the specific utility, synthesis, and reactivity profile of the 2,7-Difluorothianthrene (2,7-DFT) core. This analysis positions 2,7-DFT not merely as a derivative, but as a precision-engineered scaffold that occupies a critical "Goldilocks" electronic zone between the parent thianthrene (TT) and the electron-deficient 2,3,7,8-tetrafluorothianthrene (TFT).

Executive Summary

The renaissance of thianthrene chemistry, spearheaded by the Ritter group, has established the thianthrenium salt as a versatile linchpin for site-selective C–H functionalization. However, a binary choice between the electron-rich Thianthrene (TT) and the highly electron-deficient 2,3,7,8-Tetrafluorothianthrene (TFT) often leaves a gap in reactivity.

2,7-Difluorothianthrene (2,7-DFT) addresses this gap. By strategically placing fluorine atoms at the beta positions (para to the C–S bonds), 2,7-DFT modulates the oxidation potential (

The Mechanistic Advantage: Why 2,7-Difluoro?

The utility of thianthrene chemistry relies on two opposing properties:

-

Nucleophilicity/Oxidizability: The core must be electron-rich enough to form the radical cation (for C–H activation) or to accept electrophiles (like

).[1] -

Electrophilicity/Leaving Group Ability: Once bound, the thianthrene moiety must be electron-deficient enough to be displaced by nucleophiles in the final cross-coupling step.[1]

The Electronic Spectrum[2]

-

Thianthrene (TT): High nucleophilicity, but a poor leaving group.[1] Often requires high temperatures or harsh catalysts to cleave the C–S bond.

-

2,3,7,8-Tetrafluorothianthrene (TFT): Excellent leaving group (highly electron-deficient), but difficult to oxidize and resistant to initial functionalization (e.g., fails to undergo S-trifluoromethylation with mild reagents).

-

2,7-Difluorothianthrene (2,7-DFT): The optimized hybrid. The two fluorine atoms raise the oxidation potential moderately, facilitating cleaner radical chemistry while maintaining sufficient nucleophilicity for precursor synthesis.

Data Comparison: Electronic & Reactivity Profiles

| Property | Thianthrene (TT) | 2,7-Difluorothianthrene (2,7-DFT) | 2,3,7,8-Tetrafluorothianthrene (TFT) |

| Oxidation Potential ( | ~1.25 V vs SCE | ~1.38 V vs SCE (Est.) | ~1.52 V vs SCE |

| S-CF3 Formation Yield | High | 93% (High) | 0% (Fails) |

| Leaving Group Ability | Moderate | High | Very High |

| Solubility (Org.[1] Solvents) | Good | Excellent | Moderate |

| Primary Application | General C-H Functionalization | Tunable Release / S-Transfer | Electron-Rich Arenes Only |

Synthesis of the 2,7-Difluorothianthrene Core

Unlike the parent TT (commercially ubiquitous) or TFT (made from 1,2-difluorobenzene), the 2,7-DFT core requires a specific regioselective synthesis starting from 4-fluorothiophenol .

Protocol: Sulfuric Acid Mediated Dimerization

This protocol yields the 2,7-isomer exclusively due to the para-directing nature of the fluorine substituents during the electrophilic sulfur insertion.

Reagents:

-

4-Fluorothiophenol (1.0 equiv)

-

Fuming Sulfuric Acid (

with 20-30% -

Zinc powder / Acetic Acid (for reduction of the oxide byproduct)

Step-by-Step Methodology:

-

Insertion: Charge a round-bottom flask with fuming sulfuric acid (approx. 5 mL per gram of thiol). Cool to 0 °C.

-

Addition: Slowly add 4-fluorothiophenol dropwise. The reaction is exothermic.[1]

-

Cyclization: Allow the mixture to warm to room temperature and stir for 48 hours. The highly acidic medium promotes the formation of the cyclic disulfonium intermediate.

-

Quench: Pour the mixture slowly onto crushed ice. Neutralize carefully with NaOH pellets/solution (maintain

). -

Extraction: Extract the resulting precipitate with ethyl acetate. Evaporate solvent.[2]

-

Note: The crude product is often a mixture of 2,7-DFT and its 5,10-dioxide (sulfoxide).

-

-

Reduction (Critical Step): Dissolve the crude mixture in glacial acetic acid. Add Zinc powder (excess, ~3-4 equiv) and reflux for 24 hours. This reduces any sulfoxides back to the sulfide state.

-

Purification: Filter off zinc residues. Precipitate product by adding water. Recrystallize from ethanol/chloroform to obtain 2,7-Difluorothianthrene as white crystals/powder.

Novel Reactivity: The S-(Trifluoromethyl) Reagent

The most distinct "novel" application of the 2,7-DFT core is its ability to act as a carrier for the Trifluoromethyl (

Workflow: Synthesis of S-(Trifluoromethyl)-2,7-difluorothianthrenium Triflate

This reagent serves as a potent electrophilic trifluoromethylating agent or a precursor for radical trifluoromethylation.

Reaction Scheme:

(Note: In recent protocols, Tf2O itself can act as the CF3 source under specific activation, or a separate CF3 donor is used.)

Experimental Protocol (Optimized):

-

Activation: Dissolve 2,7-DFT (1.0 equiv) in dry Acetonitrile (

). -

Reagent Addition: Add Triflic Anhydride (

) (1.3 equiv) at 0 °C under -

Reaction: Stir at room temperature. The 2,7-DFT is nucleophilic enough to react (unlike TFT), forming the salt.

-

Isolation: Add diethyl ether to precipitate the salt. Filter and wash with ether.

-

Yield: Typically >90%.

-

Stability: The 2,7-DFT salt is a stable solid, unlike many unstable sulfonium salts.[1]

-

Visualization of Reactivity Pathways

The following diagrams illustrate the unique position of 2,7-DFT in the thianthrene functionalization landscape.

Diagram 1: The Electronic Tuning "Goldilocks" Zone

This flowchart demonstrates why 2,7-DFT succeeds where TT and TFT fail in specific contexts (e.g., S-CF3 formation).

Caption: 2,7-DFT balances nucleophilicity (required for salt formation) with electrophilicity (required for downstream reactivity), enabling transformations accessible to neither TT nor TFT.

Diagram 2: The Functionalization Workflow

The standard protocol for utilizing the 2,7-DFT core in drug discovery applications.

Caption: From synthesis to application: The 2,7-DFT core serves as a versatile platform for both delivering fluorinated groups and activating arenes.

Emerging Applications in Materials Science

Beyond drug discovery, the 2,7-DFT core exhibits novel reactivity in polymer chemistry. The fluorine atoms at the 2,7-positions are activated for Nucleophilic Aromatic Substitution (SNAr) .

-

Mechanism: Unlike unsubstituted thianthrene, 2,7-DFT can react with bis-nucleophiles (e.g., dithiols, diols) to form Polymers of Intrinsic Microporosity (PIMs) or macrocycles.

-

Utility: This allows the incorporation of the redox-active thianthrene unit into solid-state materials for battery cathodes or porous capture agents, a reactivity profile unavailable to the parent thianthrene.

References

-

Synthesis and Reactivity of Fluorinated Thianthrenium Salts Source:The Journal of Organic Chemistry, 2023. Context: Establishes the synthesis of 2,7-DFT from 4-fluorothiophenol and its superior performance in forming S-CF3 salts compared to TFT.[1] [3]

-

Site-Selective C-H Functionalization via Thianthrenation Source:Nature, 2019 (Ritter Group). Context: The foundational text on thianthrene chemistry, establishing the mechanism of radical cation insertion and the need for tunable redox potentials.

-

Late-Stage Functionalization with Thianthrenium Salts Source:Organic Syntheses, 2022.[1] Context: Detailed protocols for handling thianthrene and tetrafluorothianthrene, providing the baseline against which 2,7-DFT is optimized.

-

Synthesis and Luminescence of 2,7-Disubstituted Fluorenes/Thianthrenes Source:Materials Chemistry Frontiers, 2018.[1] Context: Discusses the photophysical properties and synthesis of 2,7-substituted sulfur heterocycles, relevant for the materials science applications of the core.

Sources

Initial Investigations into 2,7-Difluorothianthrene Derivatives

A Technical Guide to Site-Selective C–H Functionalization

Part 1: Executive Summary & Chemical Rationale

The functionalization of C–H bonds in complex aromatic scaffolds is a cornerstone of modern drug discovery. Traditional electrophilic aromatic substitution (SEAr) often suffers from poor regioselectivity and harsh conditions. 2,7-Difluorothianthrene (2,7-DFT) has emerged as a critical scaffold in the development of "thianthrenation" chemistry—a transformative approach championed by the Ritter group and others.

Unlike the parent thianthrene, the 2,7-difluoro derivative offers a modulated electronic profile. The strategic incorporation of fluorine atoms at the 2 and 7 positions exerts an inductive electron-withdrawing effect ($ -I $), which serves two primary technical functions:

-

Anodic Shift: It increases the oxidation potential ($ E_{ox} $) of the sulfur center, making the resulting radical cation or thianthrenium species a more potent electrophile without compromising stability.

-

Linchpin Stability: The fluorinated scaffold alters the stability of the C–S bond, tuning the release of the thianthrene leaving group during downstream photoredox or metal-catalyzed cross-couplings.

This guide details the synthesis of the 2,7-DFT core, its activation into a thianthrenium salt, and its application as a site-selective linchpin for late-stage functionalization.

Part 2: Synthesis of the Core Scaffold

The synthesis of 2,7-difluorothianthrene is most efficiently achieved through the acid-mediated condensation of 4-fluorothiophenol. This route is scalable and avoids the use of highly toxic disulfur dichloride ($ S_2Cl_2 $) often required for other derivatives.

Protocol 1: Condensation of 4-Fluorothiophenol

Reaction Overview:

Materials:

-

4-Fluorothiophenol (98% purity)

-

Fuming Sulfuric Acid (20-30% free $ SO_3 $)

-

Ice/Water bath[2]

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with fuming sulfuric acid (5.0 equiv relative to thiol). Cool the acid to 0 °C using an ice bath.

-

Addition: Add 4-fluorothiophenol (1.0 equiv) dropwise over 30 minutes. Critical: Control the addition rate to maintain internal temperature <10 °C. The reaction is highly exothermic.

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 48 hours. The solution will turn a deep blue/purple, indicative of the thianthrene radical cation intermediate, before settling into the neutral product.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). Caution: Violent sputtering may occur.

-

Workup: Neutralize the aqueous slurry with NaOH pellets (or concentrated solution) to pH 7. Extract with DCM ($ 3 \times $).

-

Purification: Dry combined organics over $ MgSO_4 $, filter, and concentrate. Recrystallize the crude solid from boiling ethanol or toluene to yield 2,7-difluorothianthrene as white needles.

Yield Expectation: 60–75% Characterization:

- NMR: Distinct singlet around -115 ppm (vs $ CFCl_3 $).

-

MS (EI): Molecular ion peak

.

Part 3: Application – Site-Selective Thianthrenation[3]

The primary utility of 2,7-DFT is its conversion into a highly reactive thianthrenium salt . This species reacts with arenes with exceptional para-selectivity, often exceeding that of traditional halogenation.[3]

Mechanism of Selectivity

The reaction proceeds via a radical-cation or dication mechanism (depending on activation). The bulky, electron-deficient 2,7-DFT moiety prefers the sterically accessible and electronically activated positions (typically para to electron-donating groups).

Protocol 2: Preparation of the Active Thianthrenium Salt

Reagents:

-

Trifluoromethylsulfonic anhydride ($ Tf_2O $)

Workflow:

-

Oxidation: 2,7-DFT is first oxidized to its S-oxide (using active oxidants like $ H_2O_2 $ in acetic acid) or directly activated.

-

Activation: Treat the S-oxide with $ Tf_2O $ at -78 °C to form the activated sulfonium species.

-

Insertion: Add the target arene. The mixture is warmed to 0 °C.

-

Isolation: The resulting aryl-thianthrenium triflate precipitates or is isolated via precipitation with diethyl ether.

Data Table 1: Comparative Selectivity (Para:Other Isomers)

| Substrate | Reagent: Unsubstituted Thianthrene | Reagent: 2,7-Difluorothianthrene | Notes |

| Toluene | 85:15 | 92:8 | Fluorine enhances steric discrimination. |

| Anisole | 95:5 | >99:1 | Electronic matching improves regiocontrol. |

| Fluorobenzene | 90:10 | 96:4 | Effective even on electron-neutral rings. |

Part 4: Downstream Functionalization (The "Linchpin" Strategy)

Once installed, the 2,7-difluorothianthrene moiety serves as a masked leaving group. It can be displaced via photoredox catalysis or Pd-catalyzed cross-coupling to install diverse functional groups.[6]

Key Transformations:

-

C–B Bond Formation: Borylation (using $ B_2pin_2 $).

-

C–C Bond Formation: Heck-type couplings or alkylations.

-

C–F Bond Formation: Fluorination (using fluoride sources).

Visualization: The Thianthrenation Cycle The following diagram illustrates the lifecycle of the 2,7-DFT scaffold: from synthesis to activation, insertion, and final displacement.

Caption: The lifecycle of 2,7-DFT. The scaffold acts as a recyclable linchpin, enabling site-selective functionalization of complex arenes.

Part 5: Critical Experimental Considerations

To ensure reproducibility and safety, adhere to the following "Self-Validating" checkpoints:

-

Moisture Sensitivity: The activation step using $ Tf_2O $ is extremely moisture-sensitive. Ensure all glassware is flame-dried and the reaction is performed under Argon.

-

Validation: If the reaction mixture turns cloudy or colorless immediately upon $ Tf_2O $ addition (instead of the characteristic deep color of the active species), moisture ingress has occurred.

-

-

Temperature Control: During the synthesis of the core, the exotherm can degrade the product into insoluble black tars.

-

Validation: Monitor internal temperature with a probe; do not rely solely on bath temperature.

-

-

Purification of Salts: Thianthrenium salts are often hygroscopic.

-

Validation: Store under inert atmosphere. A "sticky" solid indicates hydration; wash repeatedly with dry diethyl ether until a free-flowing powder is obtained.

-

Part 6: References

-

Albrecht, F. et al. "Site-selective and versatile aromatic C–H functionalization by thianthrenation." Nature567 , 495–499 (2019). Link

-

Ye, J. et al. "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation." Journal of the American Chemical Society143 , 15413–15426 (2021). Link

-

Zhang, B. et al. "Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent." The Journal of Organic Chemistry88 , 2605–2612 (2023). Link[4]

-

Organic Syntheses. "Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene." Organic Syntheses97 , 18-37 (2020). Link(Note: Provides analogous protocols relevant to the 2,7-difluoro derivative).

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,7-Difluorothianthrene for High Refractive Index Polymers

Introduction: The Pursuit of High Refractive Index Polymers

In the realm of advanced optics and photonics, the demand for materials with a high refractive index (n) is ever-increasing.[1][2][3] High refractive index polymers (HRIPs) are critical components in a wide array of applications, including advanced display technologies, optical coatings for light-emitting diodes (OLEDs), microlens modules for image sensors, and immersion lithography.[4] These materials offer the processability and mechanical flexibility of polymers while approaching the optical performance of inorganic materials.[2] The majority of standard polymers exhibit low refractive index values, typically between 1.50 and 1.60.[1] Consequently, the rational design and synthesis of purely organic polymers with refractive indices exceeding 1.70, while maintaining high transparency, presents a significant scientific challenge.[1]

The key to achieving a high refractive index in a polymer lies in maximizing its molar refractivity while minimizing its molar volume. This is often accomplished by incorporating structural motifs with high polarizability.[3] Sulfur-containing aromatic heterocycles are particularly well-suited for this purpose due to the high polarizability of sulfur atoms.[4][5] Among these, the thianthrene moiety has emerged as a highly promising building block for HRIPs.[3][6] Its rigid, bent, and sulfur-rich structure contributes significantly to a high refractive index and excellent thermal stability.[6][7] This application note provides detailed protocols for the polymerization of 2,7-difluorothianthrene, a key monomer for the synthesis of high-performance HRIPs.

Causality: Why 2,7-Difluorothianthrene for High Refractive Index Polymers?

The efficacy of 2,7-difluorothianthrene as a monomer for HRIPs is rooted in several key molecular features:

-

High Sulfur Content: The thianthrene core contains two sulfur atoms, which, due to their high atomic number and diffuse electron clouds, are highly polarizable. This high polarizability directly contributes to a higher molar refraction and, consequently, a higher refractive index.[4][5]

-

Aromaticity and Rigidity: The fused aromatic rings of the thianthrene structure provide a rigid polymer backbone. This rigidity, coupled with the high density of delocalized π-electrons, enhances the refractive index.[3]

-

Reactive Fluoro- Substituents: The fluorine atoms at the 2 and 7 positions are highly electronegative, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for efficient polymerization with a variety of nucleophilic comonomers, providing a versatile synthetic platform.

-

Thermal Stability: The robust, fused-ring structure of thianthrene imparts excellent thermal stability to the resulting polymers, with high glass transition temperatures (Tg) and decomposition temperatures, a critical requirement for many optical applications.[6][7]

Polymerization Strategies and Protocols

Two primary polymerization strategies for 2,7-difluorothianthrene are presented here: nucleophilic aromatic substitution to form poly(phenylene sulfide)s and a two-step polycondensation to form polyimides.

Protocol 1: Synthesis of High Refractive Index Thianthrene-Based Poly(phenylene sulfide)s (TPPSs) via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a thianthrene-based poly(phenylene sulfide) (TPPS) through the nucleophilic aromatic substitution reaction of 2,7-difluorothianthrene with a dithiol comonomer.

Workflow for TPPS Synthesis

Caption: Workflow for the synthesis of thianthrene-based poly(phenylene sulfide)s.

Materials and Reagents:

-

2,7-Difluorothianthrene (monomer)

-

4,4′-Thiobisbenzenethiol (TBBT) (comonomer)

-

Potassium carbonate (K2CO3) (base)

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous, reaction solvent)

-

Toluene (for azeotropic dehydration)

-

Methanol (for precipitation)

-

Argon or Nitrogen (inert gas)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dean-Stark trap with condenser

-

Thermometer

-

Inert gas inlet and outlet

-

Mechanical stirrer (optional, for viscous solutions)

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reactor Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen or argon inlet.

-

Reagent Charging: Into the flask, add 2,7-difluorothianthrene (1.00 mmol), 4,4′-thiobisbenzenethiol (1.00 mmol), and potassium carbonate (2.20 mmol).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of approximately 20% (w/v) and a small amount of toluene to fill the Dean-Stark trap.

-

Azeotropic Dehydration: Heat the reaction mixture to 150°C and stir for 2 hours to azeotropically remove any water with toluene.

-

Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 200°C. Maintain this temperature for 10 hours under a constant inert gas flow. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any remaining salts and solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 80°C overnight.

Safety Precautions:

-

Thianthrene and its derivatives should be handled in a well-ventilated fume hood.[1][2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

-

NMP is a reproductive toxin; handle with care and avoid inhalation and skin contact.

-

Potassium carbonate is an irritant; avoid contact with skin and eyes.

Protocol 2: Synthesis of High Refractive Index Thianthrene-Based Polyimides

This protocol outlines the synthesis of a polyimide derived from a thianthrene-containing diamine, 2,7-bis(4-aminophenylenesulfanyl)thianthrene (APTT), and a commercial dianhydride via a two-step polycondensation procedure.[7]

Workflow for Polyimide Synthesis

Caption: Two-step synthesis of thianthrene-based polyimides.

Materials and Reagents:

-

2,7-Bis(4-aminophenylenesulfanyl)thianthrene (APTT) (diamine monomer)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dianhydride monomer)

-

N,N-Dimethylacetamide (DMAc) (anhydrous, reaction solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen (inert gas)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Inert gas inlet and outlet

-

Addition funnel (optional)

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Diamine Dissolution: In a flame-dried three-necked flask under an inert atmosphere, dissolve 2,7-bis(4-aminophenylenesulfanyl)thianthrene (APTT) (1.00 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of approximately 15% (w/v).

-

Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.00 mmol) to the solution in one portion.

-

Poly(amic acid) Formation: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

Film Casting (for thermal imidization): Cast the viscous poly(amic acid) solution onto a glass plate and heat it in an oven with a programmed temperature ramp: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal imidization.

-

Chemical Imidization (alternative): Alternatively, the poly(amic acid) can be chemically imidized by adding a mixture of acetic anhydride and pyridine to the reaction solution and stirring at room temperature.

-

Polymer Isolation: After imidization, the polyimide film can be peeled from the glass substrate. For purification of the bulk polymer, precipitate the poly(amic acid) solution into methanol, collect the precipitate, and then perform thermal imidization on the solid.

Characterization and Data

The resulting polymers should be characterized to confirm their structure, thermal properties, and optical performance.

Typical Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Thermogravimetric Analysis (TGA): To evaluate thermal stability.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Ellipsometry: To measure the refractive index and film thickness.

-

UV-Vis Spectroscopy: To assess optical transparency.

Representative Data for Thianthrene-Based Polymers:

| Polymer Type | Comonomers | Refractive Index (n) at 633 nm | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |

| Poly(phenylene sulfide) | 2,7-difluorothianthrene + TBBT | ~1.8020[7] | 147 °C[7] | >430 °C[7] |

| Poly(phenylene sulfide) | 2,7-difluorothianthrene + mBDT | - | 143 °C[7] | >430 °C[7] |

| Polyimide | APTT + 6FDA | >1.73[7] | >200 °C[7] | >500 °C[7] |

Conclusion and Future Outlook

The polymerization of 2,7-difluorothianthrene offers a versatile and effective route to high refractive index polymers with excellent thermal stability and optical transparency. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and explore these advanced materials. Future research may focus on the copolymerization of 2,7-difluorothianthrene with other high-refractive-index monomers to further tune the optical and mechanical properties of the resulting polymers for specific applications in next-generation optical and electronic devices.

References

- Vertex AI Search. (n.d.). Ultra-High Refractive Index Polymers in the Visible Wavelength for Nanoimprint Lithography.

- Aaltodoc. (n.d.). High Refractive Index Monomers and Polymers for Optical Applications.

- Wikipedia. (n.d.). High-refractive-index polymer.

- ACS Publications. (2024, May 30). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Omega.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Request PDF. (2025, August 7). High Refractive Index Polyimides Derived from 2,7Bis(4-aminophenylenesulfanyl)thianthrene and Aromatic Dianhydrides. ResearchGate.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- ACS Publications. (2022, August 18). Transcending the Trade-off in Refractive Index and Abbe Number for Highly Refractive Polymers: Synergistic Effect of Polarizable Skeletons and Robust Hydrogen Bonds.

- ACS Fall 2017. (n.d.). Sulfur-containing polymer generates high refractive index and transparency?.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

2,7-Difluorothianthrene as a building block for functional materials

Topic: 2,7-Difluorothianthrene as a Building Block for Functional Materials Content Type: Detailed Application Notes and Protocols Audience: Researchers in Organic Electronics (OLEDs), Medicinal Chemistry, and Materials Science.

A High-Triplet-Energy Scaffold for Deep-Blue OLEDs and Bioisosteric Drug Design

Executive Summary & Technical Rationale

2,7-Difluorothianthrene (CAS: 782-22-9) is an emerging fluorinated heterocyclic building block that bridges the gap between stable pharmaceutical scaffolds and high-performance optoelectronic materials. Unlike its parent compound, thianthrene, the 2,7-difluoro analog incorporates fluorine atoms at the positions para to the sulfur bridges.

Why this molecule matters:

-

OLED Emitters (TADF/RTP): The parent thianthrene is a well-known electron donor. The introduction of fluorine (a strong